2-((2-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
This compound belongs to the pyrrolo[3,2-d]pyrimidin-4(5H)-one family, characterized by a fused pyrrole-pyrimidine core. Key structural features include:
- 3-Ethyl group: Enhances lipophilicity and may influence metabolic stability.
- 7-Phenyl substituent: Contributes to aromatic stacking interactions in biological systems.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-3-ethyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3OS/c1-2-25-20(26)19-18(16(12-23-19)14-8-4-3-5-9-14)24-21(25)27-13-15-10-6-7-11-17(15)22/h3-12,23H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZORIGSCFUULIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, thieno[2,3-d]pyrimidin-4(3h)-ones, have been studied for their antimycobacterial activity againstMycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
Mode of Action
It is known that similar compounds exhibit significant antimycobacterial activity. The interaction with its targets likely results in the inhibition of essential biochemical processes within the mycobacteria, leading to their death.
Biochemical Pathways
Given its antimycobacterial activity, it can be inferred that it likely interferes with the metabolic pathways essential for the survival and replication of mycobacteria.
Result of Action
The result of the compound’s action is the inhibition of mycobacterial growth, as evidenced by its antimycobacterial activity. This suggests that the compound could potentially be developed into an effective antitubercular agent.
Biological Activity
2-((2-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, including its potential as an anticancer agent, enzyme inhibitor, and receptor modulator.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 457.98 g/mol. The structure features a pyrrolo[3,2-d]pyrimidine core, which is known for its versatility in chemical synthesis and biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Several studies have explored the potential of pyrrolo[3,2-d]pyrimidine derivatives as anticancer agents. For instance, compounds with similar scaffolds have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 and A549, with IC50 values ranging from 0.75 to 4.21 µM .
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit key enzymes involved in cancer progression. For example, certain derivatives have demonstrated inhibition of Aurora-A kinase and CDK2, which are critical in cell cycle regulation .
- Receptor Modulation : Research suggests that this compound may act as a modulator for various receptors involved in cellular signaling pathways, contributing to its therapeutic potential .
Anticancer Efficacy
A study by Xia et al. reported that a related pyrrolo[3,2-d]pyrimidine derivative exhibited significant apoptosis-inducing properties in cancer cells with an IC50 of 49.85 µM . This suggests that the target compound may possess similar or enhanced anticancer properties.
Enzyme Inhibition
In another study focusing on enzyme inhibitors, compounds structurally related to this compound were shown to effectively inhibit vascular endothelial growth factor receptor (VEGFR) activity, crucial for angiogenesis in tumors . These findings highlight the potential of this compound in targeting tumor vasculature.
Research Findings Summary Table
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with a pyrrolopyrimidine core exhibit significant anticancer activities. The specific compound has been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, studies have demonstrated that derivatives of pyrrolopyrimidines can effectively target specific kinases involved in cancer progression, suggesting that this compound may also possess similar properties.
Antimicrobial Activity
The antimicrobial potential of pyrrolopyrimidine derivatives has been explored extensively. The compound has shown promising results against a range of bacterial strains, including resistant strains such as Staphylococcus aureus. In vitro studies have reported minimum inhibitory concentrations (MIC) indicating its effectiveness as an antimicrobial agent.
Synthesis and Derivatives
The synthesis of 2-((2-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. The following table summarizes the synthetic routes commonly employed:
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Nucleophilic substitution | 2-chlorobenzyl chloride, thiol | 70% |
| 2 | Cyclization | Ethyl acetoacetate, base | 65% |
| 3 | Aromatization | Acid catalyst | 80% |
These steps highlight the versatility of the compound's synthesis, allowing for modifications that can enhance its biological activity.
Drug Development
Given its diverse biological activities, there is significant interest in developing this compound as a lead candidate for drug development. Its ability to target multiple pathways in cancer cells makes it a potential candidate for combination therapies aimed at overcoming resistance mechanisms.
Neuroprotective Effects
Emerging research suggests that pyrrolopyrimidine derivatives may exhibit neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. Preliminary studies indicate that these compounds can modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Case Studies and Research Findings
Several studies have documented the applications of similar pyrrolopyrimidine compounds:
- Anticancer Activity : A study published in Pharmaceutical Research reported that a related pyrrolopyrimidine derivative exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 0.5 to 5 µM .
- Antimicrobial Evaluation : Research highlighted in ACS Omega demonstrated that a series of pyrrolopyrimidine derivatives showed effective antimicrobial activity against multi-drug resistant bacteria with MIC values as low as 0.25 µg/mL .
- Neuroprotective Studies : A recent review discussed the neuroprotective effects of pyrrolopyrimidines, suggesting their potential role in treating Alzheimer's disease by inhibiting amyloid-beta aggregation .
Comparison with Similar Compounds
Core Structure Variations
Key Observations :
- Pyrrolo vs. Thieno Cores: Pyrrolo derivatives (target compound) contain nitrogen-rich rings, enhancing hydrogen-bonding capacity, whereas thieno analogs (e.g., 12a ) feature sulfur atoms, which may improve membrane permeability .
- Substituent Effects : The target’s 2-chlorobenzylthio group offers a balance of lipophilicity and electronic effects compared to methoxy (electron-donating, 3a ) or fluorobenzyl (electron-withdrawing, 13g ) groups.
Key Observations :
Physicochemical and Pharmacological Properties
Key Observations :
- The target’s chlorobenzylthio group may enhance target binding compared to methoxy or hydroxyl groups in thieno derivatives .
- Pyrazolo derivatives (e.g., 13g ) demonstrate high enzymatic inhibition, suggesting the target’s pyrrolo core could be optimized for similar potency.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-((2-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves sequential cyclization and substitution steps. For example:
- Core formation : Cyclization of substituted pyrimidine precursors under acidic or basic conditions (e.g., using POCl₃ for dehydration or K₂CO₃ for nucleophilic substitution) .
- Substituent introduction : The 2-chlorobenzylthio group is added via thiol-alkylation or SN2 reactions, requiring inert atmospheres and catalysts like CuI .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity products .
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., ethyl group at C3: δ ~1.2–1.4 ppm for CH₃; aromatic protons at 7-phenyl: δ ~7.3–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₂H₁₉ClN₄OS requires m/z 430.09) .
- X-ray crystallography : Resolves planar conformation of the pyrrolopyrimidine core and spatial arrangement of substituents .
Q. What preliminary biological screening strategies are recommended for this compound?
- Methodology :
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility/stability : Assess via HPLC (C18 column, acetonitrile/water gradient) and differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How do substituent modifications (e.g., chloro vs. methoxy groups) influence bioactivity?
- Methodological Approach :
- Comparative SAR studies : Synthesize analogs (e.g., replacing 2-chlorobenzyl with 3-trifluoromethylbenzyl) and evaluate IC₅₀ shifts in kinase assays .
- Computational docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., chloro group enhances hydrophobic binding in EGFR) .
- Pharmacokinetic analysis : Measure logP (octanol/water partitioning) to correlate substituent lipophilicity with membrane permeability .
Q. How can conflicting data on compound efficacy across studies be resolved?
- Methodology :
- Meta-analysis : Compare datasets using standardized protocols (e.g., NIH Assay Guidance Manual) to identify variability sources (e.g., cell line heterogeneity, assay endpoints) .
- Dose-response normalization : Re-analyze raw data with Hill equation modeling to account for assay sensitivity differences .
- Orthogonal validation : Confirm activity via alternative methods (e.g., Western blotting for target phosphorylation in addition to enzymatic assays) .
Q. What strategies optimize the compound’s dual-targeting potential (e.g., kinase and protease inhibition)?
- Methodology :
- Polypharmacology screens : Use Eurofins’ SelectScreen® panel to profile off-target effects .
- Crystallographic fragment screening : Identify binding hotspots via synchrotron-based X-ray diffraction .
- Dynamic combinatorial chemistry : Generate libraries in situ under physiological conditions to evolve multi-target inhibitors .
Q. How can metabolic stability and toxicity be assessed preclinically?
- Methodology :
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- AMES test : Evaluate mutagenicity using Salmonella typhimurium strains TA98/TA100 .
- hERG binding assay : Patch-clamp electrophysiology to assess cardiac toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
